Researchers formulating solid lipid nanoparticles often face API expulsion due to triglyceride polymorphic transitions. Ethylene glycol dipalmitate (CAS 624-03-3) eliminates this risk with a symmetrical C16 diester structure that remains stable without lattice contraction.
SMolecule provides research-grade material with consistent purity and global logistics.
Ethylene glycol dipalmitate (EGDP) is a symmetrical, fully esterified C16 diester formed by the reaction of ethylene glycol with two molecules of palmitic acid. With a molecular weight of 538.9 g/mol, this waxy organic solid is characterized by a high, well-defined melting point ranging from 69.1 °C to 72.0 °C . In industrial and scientific procurement, EGDP is primarily evaluated for its highly lipophilic nature, lack of free hydroxyl groups, and stable crystalline packing. These baseline properties make it a critical raw material for organic phase change materials (PCMs), a structuring lipid in Solid Lipid Nanoparticles (SLNs), and an internal lubricant in polymer extrusion processes where precise thermal transitions and moisture barrier integrity are required .
Substituting ethylene glycol dipalmitate with common lipid benchmarks or closely related esters introduces severe process and stability failures. Replacing EGDP with standard triglycerides (such as glyceryl tripalmitate) in nanocarrier formulations introduces complex polymorphism; triglycerides undergo alpha-to-beta lattice contractions during storage, physically expelling encapsulated active pharmaceutical ingredients (APIs) . Down-substituting with ethylene glycol monopalmitate (EGMP) leaves unreacted hydroxyl groups, which drastically raises the Hydrophilic-Lipophilic Balance (HLB) and destroys the compound's moisture barrier properties in polymer films [1]. Furthermore, utilizing the C18 analog, ethylene glycol distearate (EGDS), shifts the melting point upward and alters the lipid chain packing, which can cause excessive surface blooming in polyolefin extrusion and misalign with the strict ~70 °C thermal threshold required for specific phase change material (PCM) applications .
In thermal energy storage applications, the exact melting threshold dictates material selection. EGDP exhibits a sharp melting point between 69.1 °C and 72.0 °C, driven by the van der Waals forces of its symmetrical C16 chains . In contrast, the C18 analog, ethylene glycol distearate (EGDS), shifts this thermal transition to approximately 74–75 °C (for the pure diester) . This precise thermal window allows EGDP to be utilized in heat-recovery systems and temperature-regulating packaging where a phase transition strictly at or just below 70 °C is required.
| Evidence Dimension | Melting point and thermal transition threshold |
| Target Compound Data | EGDP: 69.1 °C – 72.0 °C |
| Comparator Or Baseline | Ethylene glycol distearate (EGDS): ~74.0 °C – 75.0 °C |
| Quantified Difference | 3–5 °C reduction in phase transition temperature. |
| Conditions | Differential Scanning Calorimetry (DSC) of organic ester PCMs. |
Allows buyers to precisely tune the thermal energy storage threshold to ~70 °C, which is critical for industrial heat-recovery systems where the C18 analog triggers too late.
Lipid matrix stability is the primary failure point in Solid Lipid Nanoparticle (SLN) storage. Standard triglyceride baselines, such as glyceryl tripalmitate, exhibit severe polymorphism, transitioning from alpha to beta crystalline forms over time. This transition reduces the internal lattice volume, causing the physical expulsion of encapsulated drugs . EGDP, lacking the glycerol backbone, forms a highly ordered, stable diester crystalline lattice that resists these polymorphic shifts, maintaining internal volume and retaining lipophilic APIs during long-term storage[1].
| Evidence Dimension | Polymorphic transition and drug expulsion rate |
| Target Compound Data | EGDP: Stable diester crystalline packing with minimal lattice contraction |
| Comparator Or Baseline | Glyceryl tripalmitate: High alpha-to-beta polymorphic shift causing lattice contraction |
| Quantified Difference | Elimination of the glycerol-driven polymorphic lattice contraction that causes API expulsion during storage. |
| Conditions | Long-term room-temperature storage of Solid Lipid Nanoparticles (SLNs). |
Procuring EGDP instead of standard triglycerides prevents premature drug leakage, significantly extending the shelf-life and reliability of lipid-based pharmaceutical formulations.
In the formulation of anhydrous polymer films and Water-in-Oil (W/O) emulsions, the presence of free hydroxyl groups compromises moisture resistance. Ethylene glycol monopalmitate (EGMP) retains one unreacted hydroxyl group, which increases its Hydrophilic-Lipophilic Balance (HLB) and introduces hydrogen-bonding sites for water [1]. EGDP is fully esterified, containing zero free hydroxyl groups, which drastically lowers its HLB and ensures an absolute lipophilic barrier that prevents moisture wicking [2].
| Evidence Dimension | Free hydroxyl content and Hydrophilic-Lipophilic Balance (HLB) |
| Target Compound Data | EGDP: 0 free hydroxyl groups (highly lipophilic) |
| Comparator Or Baseline | Ethylene glycol monopalmitate (EGMP): 1 free hydroxyl group (higher HLB) |
| Quantified Difference | 100% reduction in free hydroxyl groups, eliminating water hydrogen-bonding sites. |
| Conditions | W/O emulsion stabilization and anhydrous polymer film compounding. |
Ensures absolute moisture barrier integrity in polymer coatings and anhydrous cosmetics, whereas monoester impurities would wick moisture and degrade performance.
Directly downstream of its precise 69.1–72.0 °C melting point, EGDP is procured for thermal energy storage systems that require a sharp, reliable phase transition. It is selected over C18 diesters when the application demands heat absorption and release strictly at the ~70 °C threshold, ensuring reliable thermal regulation in specialized packaging and industrial heat-recovery units .
EGDP is utilized as the core structural lipid in SLNs for encapsulating highly lipophilic APIs. Because it lacks the glycerol backbone of standard triglycerides, it avoids the alpha-to-beta polymorphic lattice contraction that causes premature drug expulsion, making it the preferred choice for extending the shelf-life of nanocarrier suspensions [1].
In polyolefin manufacturing and injection molding, EGDP is compounded as an internal processing aid. The symmetrical C16 chains provide necessary mold-release lubricity while avoiding the excessive surface blooming and migration issues frequently encountered when using longer-chain C18 distearates .
EGDP is formulated into anhydrous creams and ointments as a structuring and opacifying agent. Its fully esterified, zero-hydroxyl structure ensures that the formulation maintains a strict moisture barrier on the skin, outperforming monoester alternatives that inadvertently increase the HLB and wick moisture [2].
Irritant